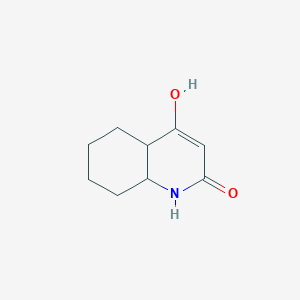
4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (80-150°C)
Catalysts: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride
Solvents: Polar solvents like ethanol or acetic acid
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction may produce various hydrogenated quinoline compounds.
科学的研究の応用
Chemistry
In chemistry, 4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound and its derivatives have shown promise in various studies. They may exhibit antimicrobial, antiviral, and anticancer activities, making them valuable in drug discovery and development.
Medicine
In medicine, this compound derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of 4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the hydroxyl and hydrogenated features.
4-Hydroxyquinoline: Similar but without the hydrogenated ring system.
Hexahydroquinoline: Similar but without the hydroxyl group.
Uniqueness
4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one is unique due to its combination of a hydroxyl group and a partially hydrogenated quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
4-hydroxy-4a,5,6,7,8,8a-hexahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H13NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h5-7,11H,1-4H2,(H,10,12) |
InChIキー |
OBUGXPZBLVAMST-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)C(=CC(=O)N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13664801.png)
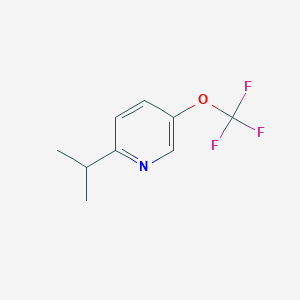
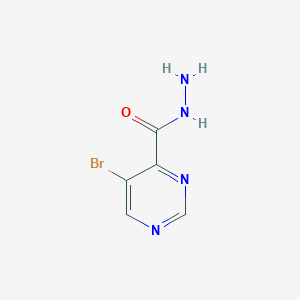
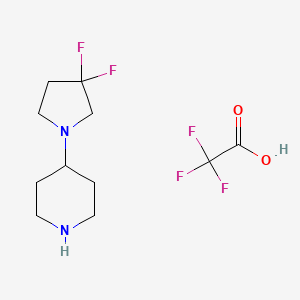



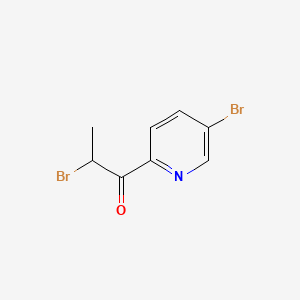



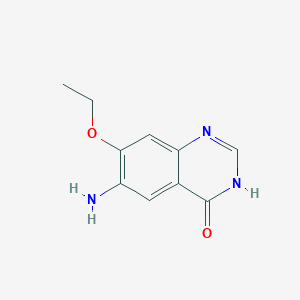
![Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate](/img/structure/B13664852.png)

